An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Application in Drug Discovery
An In-Depth Technical Guide to 2-Amino-5-cyanobenzamide: Properties, Synthesis, and Application in Drug Discovery
This technical guide provides a comprehensive analysis of 2-amino-5-cyanobenzamide (CAS No. 606490-51-1), a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's core chemical properties, molecular structure, validated synthesis protocols, and its strategic role as a key intermediate in the synthesis of targeted therapeutics, most notably PARP (Poly ADP-ribose polymerase) inhibitors.
Core Compound Identification and Physicochemical Properties
2-Amino-5-cyanobenzamide is a multi-functionalized aromatic compound featuring three distinct functional groups—an amine, a nitrile, and an amide—that dictate its unique reactivity and utility.[1] Its fundamental identifiers and key physicochemical properties are summarized below.
| Identifier & Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-cyanobenzamide | [2] |
| CAS Number | 606490-51-1 | [2][3] |
| Molecular Formula | C₈H₇N₃O | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)N)N | [2] |
| InChI Key | DPDSEWSXEVCKQX-UHFFFAOYSA-N | [2] |
| Appearance | Solid (predicted) | |
| XLogP3 (Computed) | 0 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hazard Statements | H302, H315, H319, H335 |
Molecular Structure and Spectral Analysis
The molecular architecture of 2-amino-5-cyanobenzamide is foundational to its chemical behavior. The ortho-positioning of the primary amine and the benzamide group allows for potential intramolecular hydrogen bonding, which can influence both its conformation and reactivity.[1] The strong electron-withdrawing nature of the cyano group at the 5-position significantly impacts the electronic properties of the aromatic ring.[1]
Caption: High-level synthesis workflow for 2-Amino-5-cyanobenzamide.
Detailed Experimental Protocol: Cyanation of 2-Amino-5-bromobenzamide
This protocol is a synthesized methodology based on established patent literature, designed for laboratory-scale synthesis.
Materials:
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2-Amino-5-bromobenzamide (1.0 eq)
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Copper(I) cyanide (CuCN) (1.0-1.2 eq)
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N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (solvent)
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Aqueous Ammonia (for workup)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-bromobenzamide (1.0 eq) and copper(I) cyanide (1.1 eq).
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Solvent Addition: Under a positive flow of nitrogen, add anhydrous NMP or DMF to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of starting material).
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Heating and Reaction: Heat the reaction mixture to 160-180°C with vigorous stirring. The causality for this high temperature is the need to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aromatic ring. Monitor the reaction progress by TLC or LC-MS. The reaction typically requires several hours (4-12 h) for completion.
-
Workup and Isolation:
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Cool the reaction mixture to approximately 80-90°C.
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Slowly add the warm reaction mixture to a stirred solution of aqueous ammonia (e.g., 10-15%). This step is critical: the ammonia complexes with copper salts, facilitating their removal from the organic product.
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Stir the resulting suspension for 30-60 minutes as the product precipitates.
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Isolate the crude product by vacuum filtration.
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Wash the filter cake thoroughly with water to remove residual ammonia and inorganic salts, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities.
-
-
Purification: Dry the crude solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity and Role in Drug Development
The synthetic value of 2-amino-5-cyanobenzamide stems from the orthogonal reactivity of its functional groups. [1]It is a cornerstone intermediate in the synthesis of the phthalazinone core, which is a key pharmacophore in several PARP inhibitors, including the blockbuster drug Olaparib. [4][5][6][7] Mechanism of Action in Synthesis: The critical transformation involves a cyclocondensation reaction where the 2-amino group acts as a nucleophile. It attacks a carbonyl group (typically an aldehyde or ketone) positioned on an adjacent aromatic ring system, leading to the formation of the dihydropyridazine ring characteristic of the phthalazinone scaffold.
Caption: Key cyclization step for forming the PARP inhibitor core.
The 2-amino group is essential for this ring-forming reaction. The benzamide and cyano groups, while not directly participating in the cyclization, serve as crucial handles for subsequent modifications or as necessary components of the final pharmacophore that binds to the PARP enzyme. This strategic placement of reactive sites makes 2-amino-5-cyanobenzamide a highly efficient and convergent building block in complex drug synthesis campaigns.
Safety and Handling
2-Amino-5-cyanobenzamide is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.
References
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Appchem. 2-amino-5-cyanobenzamide | 606490-51-1. Available at: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Available at: [Link]
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PubChem. 2-Amino-5-cyanobenzamide | C8H7N3O | CID 45084587. Available at: [Link]
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ResearchGate. Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. Available at: [Link]
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J Pharm Sci Bioscientific Res. Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives. Available at: [Link]
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PubMed Central. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Available at: [Link]
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